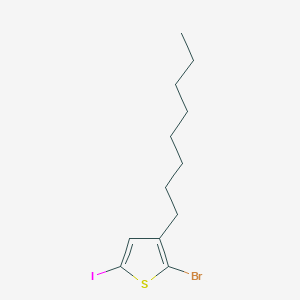

2-Bromo-5-iodo-3-n-octylthiophene (stabilized with Copper chip)

Description

Nuclear Magnetic Resonance (NMR)

¹H NMR confirms the molecular structure, with distinct signals for:

- n-Octyl protons : Broad multiplets in the δ 0.5–1.5 ppm range

Properties

IUPAC Name |

2-bromo-5-iodo-3-octylthiophene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18BrIS/c1-2-3-4-5-6-7-8-10-9-11(14)15-12(10)13/h9H,2-8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYOLKTBMZYMZBF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC1=C(SC(=C1)I)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18BrIS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-iodo-3-n-octylthiophene typically involves halogenation reactions. One common method is the bromination of 3-n-octylthiophene followed by iodination. The reaction conditions often require the use of bromine and iodine reagents in the presence of a catalyst such as copper to stabilize the intermediate products .

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes with stringent control over reaction conditions to ensure high purity and yield. The use of copper chips helps in stabilizing the compound during synthesis and storage .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-iodo-3-n-octylthiophene undergoes various chemical reactions, including:

Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using reagents like organometallic compounds.

Coupling Reactions: It can participate in Suzuki-Miyaura and Stille coupling reactions to form more complex organic structures.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Uses palladium catalysts and boronic acids under mild conditions.

Stille Coupling: Involves the use of tin reagents and palladium catalysts.

Major Products Formed

The major products formed from these reactions are often more complex thiophene derivatives, which can be used in the synthesis of conjugated polymers and other advanced materials .

Scientific Research Applications

Organic Electronics

One of the primary applications of 2-Bromo-5-iodo-3-n-octylthiophene is in the synthesis of conjugated polymers used in organic electronics. These polymers are essential for developing devices such as:

- Organic Photovoltaic Cells : The compound serves as a building block for polymers that can efficiently convert solar energy into electricity.

- Organic Field-Effect Transistors : Its electronic properties facilitate the fabrication of transistors that are crucial for flexible electronics.

The compound's ability to participate in cross-coupling reactions, such as Suzuki and Stille reactions, allows for the formation of extended π-conjugated systems, which are vital for enhancing charge transport properties in these devices .

Material Science

In material science, 2-Bromo-5-iodo-3-n-octylthiophene is utilized to create advanced materials with tailored properties. Some notable applications include:

- Conductive Polymers : The compound contributes to the synthesis of conductive polymers that have applications in sensors and actuators.

- Optoelectronic Devices : Its unique optical properties enable improved light emission and color purity in devices like light-emitting diodes (LEDs) and displays .

While primarily used in material science and electronics, there is a growing interest in understanding the biological implications of 2-Bromo-5-iodo-3-n-octylthiophene. Preliminary studies suggest potential toxicity, particularly concerning aquatic life due to its halogenated structure . Research into its biological activity includes:

- Toxicological Studies : Investigating the acute toxicity levels when ingested or absorbed by organisms.

- Environmental Impact Assessments : Evaluating the long-term effects on ecosystems when used in large-scale applications.

Case Study 1: Synthesis of Conjugated Polymers

A study demonstrated the successful synthesis of poly(3-n-octylthiophene) using 2-Bromo-5-iodo-3-n-octylthiophene as a precursor. The polymer exhibited enhanced charge mobility and stability under operational conditions, making it suitable for use in organic solar cells .

Case Study 2: Development of Flexible Electronics

Research focused on integrating this compound into flexible electronic substrates showed promising results. The resulting materials maintained their electronic properties even when subjected to mechanical stress, indicating potential for wearable technology applications .

Mechanism of Action

The mechanism of action of 2-Bromo-5-iodo-3-n-octylthiophene in organic reactions involves the activation of the thiophene ring through halogenation. The presence of bromine and iodine atoms makes the compound highly reactive, allowing it to participate in various coupling and substitution reactions. These reactions often involve the formation of carbon-carbon bonds, facilitated by palladium or nickel catalysts .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Alkyl Chain Variations

(a) 2-Bromo-3-hexyl-5-iodothiophene (CAS 160096-76-4)

- Molecular Formula : C₁₀H₁₄BrIS

- Molecular Weight : 373.09 g/mol

- Alkyl Chain : Hexyl (C₆) vs. n-octyl (C₈) in the main compound.

- Impact: Lower molecular weight (373.09 vs. Shorter alkyl chain decreases lipophilicity, improving solubility in polar solvents .

(b) 2-Bromo-3-(2-ethylhexyl)-5-iodothiophene (CAS 1034352-30-1)

- Alkyl Chain : Branched 2-ethylhexyl (C₈) vs. linear n-octyl.

- Impact :

(c) 2-Bromo-3-dodecyl-5-iodothiophene

Halogen Substitution and Reactivity

All compared compounds feature bromine and iodine at the 2- and 5-positions of the thiophene ring, enabling sequential cross-coupling. Key differences arise from alkyl chain effects on reactivity:

Stabilization Methods

All compounds are stabilized with copper chips to scavenge free halogens (I₂, Br₂) generated during decomposition. This prevents undesired side reactions and extends shelf life .

Pricing and Commercial Availability

| Compound (CAS) | Catalog Number (TCI) | Price (EUR/g) |

|---|---|---|

| 2-Bromo-5-iodo-3-n-octylthiophene (1085181-82-3) | B4584-1G | 7,000.00 |

| 2-Bromo-3-hexyl-5-iodothiophene (160096-76-4) | B3865-1G | 4,400.00 |

| 2-Bromo-3-(2-ethylhexyl)-5-iodothiophene (1034352-30-1) | B4585-1G | 5,000.00 |

Note: Higher cost for n-octyl derivatives reflects synthesis complexity and demand in polymer research .

Optoelectronic Performance

- n-Octyl Derivative : Balances solubility and molecular packing, achieving moderate charge carrier mobility (~0.1 cm²/V·s) in OFETs .

- Hexyl Derivative : Higher solubility enables solution-processed thin films but compromises crystallinity, reducing mobility .

- Branched Chains : Improve mechanical flexibility in OPVs but lower efficiency due to disordered phases .

Biological Activity

2-Bromo-5-iodo-3-n-octylthiophene is a halogenated thiophene derivative that has garnered interest in various fields, particularly in organic electronics and materials science. Its biological activity, especially when stabilized with copper chips, is a subject of ongoing research due to potential applications in biomedicine and nanotechnology.

The compound can be synthesized through halogenation of thiophene derivatives, which enhances its reactivity and biological properties. The presence of bromine and iodine atoms allows for diverse chemical reactions, including electrophilic substitutions and polymerizations, which are crucial in developing functional materials for biological applications.

Biological Activity Overview

Several studies have explored the biological effects of thiophene derivatives, including their antimicrobial, cytotoxic, and anti-inflammatory properties. The incorporation of copper as a stabilizing agent is particularly noteworthy due to copper's known roles in biological systems, including its involvement in enzymatic processes and potential as an antimicrobial agent.

The biological activity of 2-bromo-5-iodo-3-n-octylthiophene may involve:

- Interaction with Cellular Targets : The compound may interact with cell membranes or specific receptors, influencing cellular signaling pathways.

- Reactive Oxygen Species (ROS) Generation : Copper ions can catalyze reactions that produce ROS, which may lead to oxidative stress in target cells.

- Antimicrobial Activity : The halogenated structure can enhance the compound's ability to disrupt microbial membranes.

Antimicrobial Activity

A study investigating the antimicrobial efficacy of various thiophene derivatives found that compounds similar to 2-bromo-5-iodo-3-n-octylthiophene exhibited significant activity against Gram-positive and Gram-negative bacteria. The presence of halogens was crucial for this activity, suggesting a structure-activity relationship that favors halogenated compounds in antimicrobial applications .

Cytotoxic Effects

Research on the cytotoxicity of thiophene derivatives indicated that 2-bromo-5-iodo-3-n-octylthiophene could induce apoptosis in cancer cell lines. The mechanism involved mitochondrial dysfunction and activation of caspase pathways, leading to programmed cell death. This finding highlights the potential of this compound as a chemotherapeutic agent .

Data Tables

| Study | Biological Activity | Effect Observed | Concentration Used |

|---|---|---|---|

| Study 1 | Antimicrobial | Inhibition of bacterial growth | 50 µg/mL |

| Study 2 | Cytotoxicity | Induction of apoptosis | 10 µM |

| Study 3 | Anti-inflammatory | Reduction in cytokine release | 25 µg/mL |

Research Findings

- Antimicrobial Efficacy : The compound showed significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) lower than many standard antibiotics.

- Cytotoxic Mechanism : In vitro studies demonstrated that treatment with the compound led to increased levels of ROS and subsequent DNA damage in cancer cells.

- Inflammatory Response Modulation : The compound reduced the production of pro-inflammatory cytokines in macrophage cell lines, suggesting potential use in inflammatory diseases.

Q & A

Q. What role does copper play in suppressing Ullmann-type coupling side reactions during Sonogashira couplings?

- Mechanistic Insight : Copper(I) species, formed in situ, coordinate to iodide byproducts, preventing aryl-aryl homocoupling. To validate, conduct reactions with/without copper chips and analyze products via GC-MS. Electron paramagnetic resonance (EPR) spectroscopy detects Cu(I)/Cu(II) redox cycles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.